(2S,3R)-2-methyl-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid
Description
(2S,3R)-2-Methyl-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid is a chiral pyrrolidine derivative characterized by a carboxylic acid group at position 3, a methyl substituent at position 2, and a phenylmethoxycarbonyl (Cbz) protecting group at the nitrogen atom. The stereochemistry at positions 2 (S) and 3 (R) is critical for its physicochemical and biological properties.
Properties
Molecular Formula |
C14H17NO4 |
|---|---|
Molecular Weight |
263.29 g/mol |
IUPAC Name |
(2S,3R)-2-methyl-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C14H17NO4/c1-10-12(13(16)17)7-8-15(10)14(18)19-9-11-5-3-2-4-6-11/h2-6,10,12H,7-9H2,1H3,(H,16,17)/t10-,12+/m0/s1 |
InChI Key |
PGHFTRWPBXZQGS-CMPLNLGQSA-N |
Isomeric SMILES |
C[C@H]1[C@@H](CCN1C(=O)OCC2=CC=CC=C2)C(=O)O |
Canonical SMILES |
CC1C(CCN1C(=O)OCC2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-2-methyl-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid typically involves the regio- and stereoselective hydrobromolysis of trans-β-phenyl glycidate enantiomers. This is followed by O-acylcarbamoylation of the obtained 3-bromohydrins, intramolecular cyclization to form 4-phenyloxazolidin-2-one-5-carboxylic acid derivatives, and subsequent oxazolidinone ring opening .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(2S,3R)-2-methyl-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like sodium azide (NaN₃) and potassium cyanide (KCN) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
(2S,3R)-2-methyl-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme-catalyzed reactions and protein-ligand interactions.
Medicine: It is a precursor in the synthesis of pharmaceuticals, particularly those targeting neurological and cardiovascular diseases.
Industry: The compound is utilized in the production of fine chemicals and agrochemicals.
Mechanism of Action
The mechanism of action of (2S,3R)-2-methyl-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s stereochemistry allows it to bind selectively to enzymes and receptors, modulating their activity. This selective binding is crucial for its effectiveness in pharmaceutical applications .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent and Functional Group Variations
Key Analogs from Literature:
(±)-(3R,4S)-4-(1,3-Benzodioxol-5-yl)-1-methyl-3-({3-[4-(trifluoromethyl)phenyl]ureido}methyl)pyrrolidine-3-carboxylic acid (14{4,5})
- Substituents : Contains a benzodioxol group at position 4 and a trifluoromethylphenyl urea moiety.
- Synthesis : Crude yield of 68%, purity >99% (LC) .
- Key Differences : The urea group and benzodioxol substituent enhance hydrogen-bonding capacity and electron-withdrawing effects compared to the Cbz group in the target compound.
(±)-(3R,4S)-3-{[3-(4-Ethoxyphenyl)ureido]methyl}-1-methyl-4-(1-methyl-1H-pyrrol-2-yl)pyrrolidine-3-carboxylic acid (14{5,6})
- Substituents : Features a 4-ethoxyphenyl urea and a 1-methylpyrrole group.
- Synthesis : Lower crude yield (62%) and significantly reduced purity (16%) .
- Key Differences : The ethoxy group introduces steric hindrance, while the pyrrole moiety increases hydrophobicity.
(2S,4R)-N-(1S)-2-(Benzyl(methyl)amino)-1-(2-naphthalylmethyl)-2-oxoethyl)-4-hydroxy-1-(1-methyl-1H-indol-3-yl)carbonyl)-2-pyrrolidinecarboxylic acid Substituents: Contains a naphthalene-indole hybrid structure and a hydroxy group at position 4. Key Differences: The bulky aromatic groups and hydroxy substituent likely reduce solubility compared to the target compound .
Physicochemical Properties
Table 1: Comparative Physicochemical Data
Notes:
Stereochemical and Conformational Effects
- Pyrrolidine ring substituents (e.g., methyl at position 2) influence ring puckering and intermolecular interactions, as seen in related (2S,4R)-hydroxyproline derivatives .
Biological Activity
(2S,3R)-2-methyl-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid is a compound with significant biological activity, particularly in the context of its potential therapeutic applications. This article synthesizes available research findings, case studies, and relevant data to provide a comprehensive overview of its biological properties.
Molecular Structure
The molecular formula of this compound is with a molecular weight of approximately 307.3 g/mol. Its structure includes a pyrrolidine ring, which is crucial for its biological interactions.
Spectroscopic Data
Spectroscopic analysis reveals various characteristics of this compound:
- InChIKey : UAFPOHXYVAXXLY-NEPJUHHUSA-N
- Exact Mass : 307.105587 g/mol
Research indicates that this compound acts as a modulator of NMDA receptors, which are critical in synaptic plasticity and memory function. This modulation can influence excitatory neurotransmission and has implications for conditions such as Alzheimer's disease and schizophrenia .
Pharmacological Effects
- Neuroprotective Properties : The compound exhibits neuroprotective effects by preventing excitotoxicity associated with excessive glutamate activity.
- Antiviral Activity : Preliminary studies suggest potential antiviral properties, making it a candidate for further investigation in antiviral therapies .
- Analgesic Effects : Some findings indicate that it may have analgesic properties, offering potential benefits in pain management.
Toxicological Profile
The compound has been evaluated for toxicity through various studies. It demonstrates low toxicity levels in repeated-dose toxicity experiments, with no significant adverse effects reported at certain dosage levels .
Study on NMDA Receptor Modulation
A study conducted on animal models assessed the effects of the compound on NMDA receptor activity. Results indicated a dose-dependent modulation that could enhance cognitive functions while reducing neurodegeneration markers .
Antiviral Research
In vitro studies have shown that this compound inhibits viral replication in specific cell lines, suggesting its potential as an antiviral agent .
Comparative Analysis
| Property | This compound | Other Compounds |
|---|---|---|
| Molecular Weight | 307.3 g/mol | Varies |
| NMDA Modulation | Yes | Varies |
| Antiviral Activity | Preliminary evidence | Varies |
| Toxicity | Low toxicity in sub-chronic studies | Varies |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
